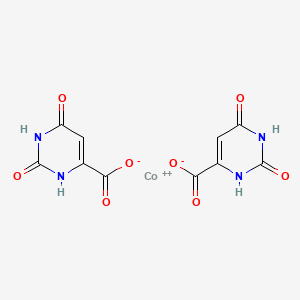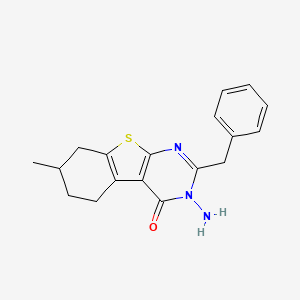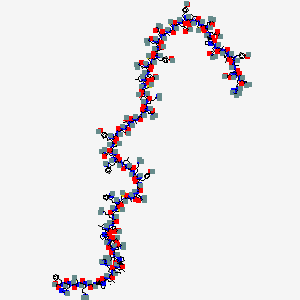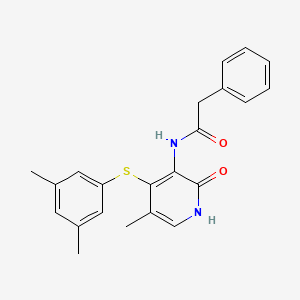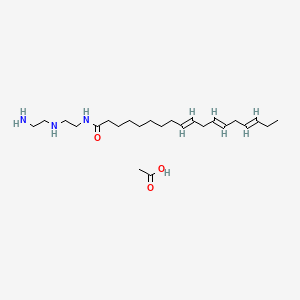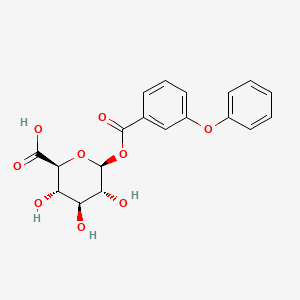
beta-D-Glucopyranuronic acid, 1-(3-phenoxybenzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Glucopyranuronic acid, 1-(3-phenoxybenzoate): is a derivative of glucuronic acid, which is a significant component in the metabolism of various substances in the body. This compound is characterized by the presence of a glucuronic acid moiety linked to a phenoxybenzoate group. The glucuronic acid part is known for its role in detoxification processes, where it conjugates with various substances to enhance their solubility and excretion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranuronic acid, 1-(3-phenoxybenzoate) typically involves the esterification of beta-D-glucopyranuronic acid with 3-phenoxybenzoic acid. This reaction can be catalyzed by various agents, such as sulfuric acid or other strong acids, under controlled temperature conditions to ensure the formation of the ester bond without causing degradation of the reactants .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process would include steps such as purification through crystallization or chromatography to ensure the final product’s purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Beta-D-Glucopyranuronic acid, 1-(3-phenoxybenzoate) can undergo various chemical reactions, including:
Oxidation: The glucuronic acid moiety can be oxidized to form glucaric acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The phenoxybenzoate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield glucaric acid derivatives, while reduction can produce glucopyranuronic alcohols .
Wissenschaftliche Forschungsanwendungen
Beta-D-Glucopyranuronic acid, 1-(3-phenoxybenzoate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing into its use in drug delivery systems and as a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of beta-D-Glucopyranuronic acid, 1-(3-phenoxybenzoate) involves its interaction with specific enzymes and receptors in the body. The glucuronic acid moiety is known to conjugate with various substances, enhancing their solubility and facilitating their excretion. This process is crucial in detoxification and the metabolism of drugs and other xenobiotics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beta-D-Glucopyranuronic acid: The parent compound, which lacks the phenoxybenzoate group.
Alpha-D-Glucopyranuronic acid: An isomer with a different configuration at the anomeric carbon.
Glucuronic acid derivatives: Compounds with various substituents on the glucuronic acid moiety.
Uniqueness
Beta-D-Glucopyranuronic acid, 1-(3-phenoxybenzoate) is unique due to the presence of the phenoxybenzoate group, which imparts distinct chemical properties and potential biological activities. This modification can enhance its solubility, stability, and interaction with biological targets compared to its parent compound .
Eigenschaften
CAS-Nummer |
57991-35-2 |
|---|---|
Molekularformel |
C19H18O9 |
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-phenoxybenzoyl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H18O9/c20-13-14(21)16(17(23)24)27-19(15(13)22)28-18(25)10-5-4-8-12(9-10)26-11-6-2-1-3-7-11/h1-9,13-16,19-22H,(H,23,24)/t13-,14-,15+,16-,19-/m0/s1 |
InChI-Schlüssel |
AREJRLCRWVGGGN-NAHJCDBISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


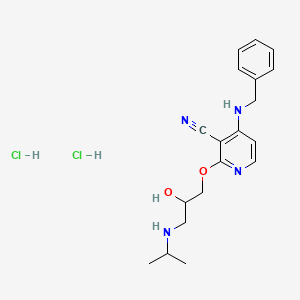
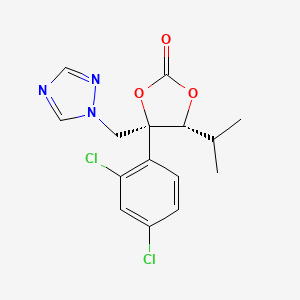
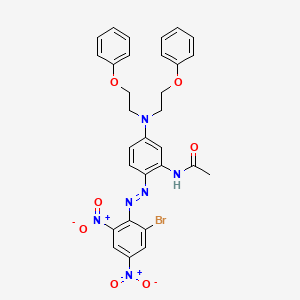
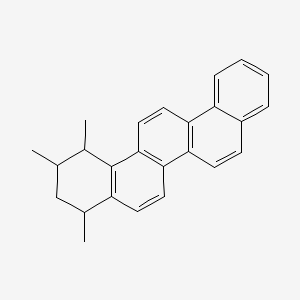
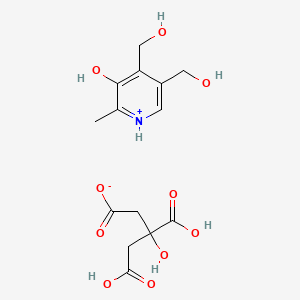
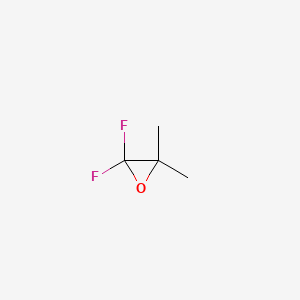
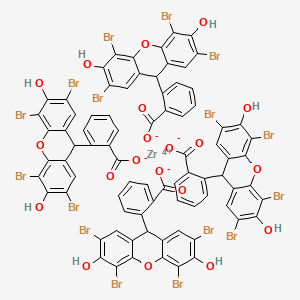
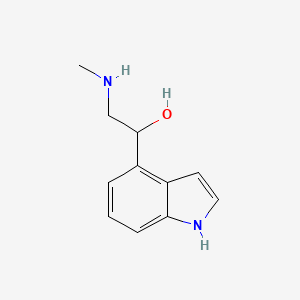
![2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate](/img/structure/B15181515.png)
